7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine
Description
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-7(13)5-12(9)14-11/h2-3,6-7,14H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQWCODTCBODIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706461-02-0 | |
| Record name | 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties :
- Predicted collision cross-section (CCS) values for adducts range from 142.2 Ų ([M+H]⁺) to 153.7 Ų ([M+Na]⁺) .
- No direct literature or patent data are available, necessitating comparisons with structurally related compounds.
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[b]indole Cores
Key Observations :
- Substituent Effects : Methoxy at C7 (target compound) balances lipophilicity and hydrogen-bonding capacity compared to polar hydroxy or bulky aryl-ether groups.
- Functional Group Impact : The primary amine in the target compound may enhance solubility and facilitate interactions with biological targets, unlike ester or carboxylic acid groups in analogues.
Non-Fused Indole Derivatives
Key Observations :
- Electronic Effects : Full aromaticity in the target compound may enhance π-π stacking interactions versus dihydroindole analogues.
Heterocyclic Variations
Key Observations :
Functional Group Variations
Key Observations :
- Amine vs. Oxadiazole : The primary amine in the target compound may offer superior solubility and protonation-dependent interactions compared to oxadiazole-containing analogues.
- Steric Effects : Bulky substituents in analogues (e.g., allyl, methoxybenzyl) could limit bioavailability.
Biological Activity
7-Methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine (CAS Number: 1706461-02-0) is a synthetic compound belonging to the indole derivative family. It has attracted interest due to its potential biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
- Chemical Formula : C₁₂H₁₃N₃O
- Molecular Weight : 202.25 g/mol
- IUPAC Name : 7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes involved in cellular signaling pathways. The compound's mechanism may involve:
- Inhibition of tubulin polymerization.
- Modulation of cell cycle progression.
- Induction of apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Studies
- Microtubule Targeting Agents : Research indicates that this compound exhibits significant microtubule depolymerization activity. In assays conducted on MDA-MB-435 cancer cell lines, the compound demonstrated an IC₅₀ value indicating effective inhibition of cell proliferation .
- NCI-60 Cell Line Panel : In a broader screening using the NCI-60 panel, the compound showed promising results with an average GI₅₀ value around 10 nM across sensitive cell lines .
Anti-inflammatory and Antiviral Properties
In addition to its anticancer potential, 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amines have been investigated for their anti-inflammatory and antiviral properties. Preliminary studies suggest that the compound may inhibit inflammatory pathways and exhibit antiviral activity against specific viral strains.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine, and what catalysts or solvents are typically employed?
- Methodological Answer : Synthesis often involves multi-step reactions, including cyclization of indole precursors and methoxy group introduction. For example, palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres are used for similar cyclopenta[b]indole derivatives . Reaction temperatures typically range from 80–120°C, with yields optimized via controlled stoichiometry.
| Synthetic Method Comparison | |---|---| | Route | Catalysts | Solvent | Yield (%) | Reference | | Indole cyclization | Pd(OAc)₂ | DMF | 45–55 | | | Methoxy substitution | CuI | Toluene | 60–70 | |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : H NMR detects methoxy protons (~δ 3.8–4.0 ppm) and indole NH signals (~δ 8.0–10.0 ppm). C NMR confirms cyclopentane and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₅N₂O, MW 203.26 g/mol) .
- IR : Stretching bands for NH (~3400 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are critical .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Testing for kinase or protease inhibition (IC₅₀ determination).
- Solubility : Use DMSO for in vitro assays, with concentrations ≤0.1% to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:
- Reproducibility Checks : Replicate experiments under standardized protocols.
- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
- Meta-Analysis : Compare data across studies with similar cell lines or enzyme isoforms (e.g., COX-2 vs. COX-1 inhibition) .
Q. What computational approaches are suitable for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets or GPCRs.
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with methoxy groups) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can synthetic yields be optimized using Design of Experiments (DOE)?
- Methodological Answer : DOE factors include catalyst loading, temperature, and solvent polarity. For example:
-
Response Surface Methodology (RSM) : Optimizes Pd catalyst (0.5–2.0 mol%) and DMF/toluene ratios.
-
Critical Parameters : Higher temperatures (>100°C) improve cyclization but may degrade sensitive intermediates .
| DOE Optimization Example |
|---|---|
| Factor | Range | Optimal Value |
| Catalyst (Pd) | 0.5–2.0 mol% | 1.2 mol% |
| Temperature | 80–120°C | 105°C |
| Solvent (DMF:Toluene) | 1:1 to 1:3 | 1:2 |
Q. What strategies mitigate solubility challenges in bioassays for this hydrophobic compound?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Nanoformulations : Liposomal encapsulation improves bioavailability in cellular uptake studies .
- Pro-drug Synthesis : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
Q. How does the methoxy group’s position influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Methoxy at C7 donates electron density via resonance, stabilizing the indole NH for hydrogen bonding.
- Hammett Analysis : σₚ values indicate electron-donating effects, altering reaction rates in electrophilic substitutions .
Q. What crystallization conditions are optimal for X-ray diffraction studies?
- Methodological Answer :
Q. How can contradictory data on thermal stability (TGA vs. DSC) be reconciled?
- Methodological Answer :
- TGA-DSC Coupling : Simultaneous analysis under nitrogen identifies decomposition (TGA mass loss) and phase transitions (DSC endotherms).
- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Re-crystallize and repeat under inert conditions .
Data Contradiction Analysis
| Reported Biological Activity Conflicts |
|---|
| Study |
| A (2023) |
| B (2024) |
| C (2025) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
